PF-1355 is a synthetic compound classified as a 2-thiouracil derivative. [, , ] It is primarily recognized for its role as a mechanism-based inhibitor of the enzyme myeloperoxidase (MPO). [, , , ] This enzyme plays a crucial role in the inflammatory response, particularly in neutrophils. [, , , ]
Mechanism of Action
PF-1355 functions as a mechanism-based inhibitor of MPO. [, , ] This means it binds to the enzyme's active site and undergoes a chemical transformation, leading to irreversible inhibition of the enzyme's activity. [, , ] This inhibition effectively reduces the production of reactive oxygen species (ROS) by MPO, thereby mitigating oxidative damage associated with various inflammatory conditions. [, , ]
Applications
Immune Complex Vasculitis: PF-1355 has demonstrated efficacy in reducing the severity of immune complex vasculitis in animal models. [, ] This inflammatory condition, characterized by inflammation and damage to blood vessels, is a significant health concern. PF-1355's ability to inhibit MPO activity leads to decreased neutrophil infiltration, vascular edema, and cytokine release, ultimately ameliorating the disease process. [, ]
Anti-Glomerular Basement Membrane Disease: PF-1355 has also shown potential in treating anti-glomerular basement membrane disease, an autoimmune disorder affecting the kidneys. [] By inhibiting MPO, PF-1355 effectively prevented albuminuria (protein loss in urine) and preserved renal function in animal models. []
Myocarditis: Recent research suggests a potential role for PF-1355 in treating myocarditis associated with immune checkpoint inhibitors. [] By inhibiting MPO and the subsequent formation of neutrophil extracellular traps (NETs), PF-1355 could potentially reduce myocardial cell pyroptosis, thus offering a novel therapeutic avenue. []
Clozapine-Induced Inflammation: Studies have investigated the role of PF-1355 in mitigating clozapine-induced inflammation, a significant side effect of this antipsychotic drug. [] Research suggests that PF-1355 can attenuate the inflammatory response triggered by clozapine, potentially improving its safety profile. []
Coronary Artery Disease: The role of MPO in atherosclerotic plaque formation and destabilization has led researchers to investigate PF-1355 as a potential therapeutic target for coronary artery disease. [] While further research is needed, early findings suggest that PF-1355 could have atheroprotective effects. []
Related Compounds
PF-06282999
Compound Description: PF-06282999 is a thiouracil derivative that acts as a myeloperoxidase (MPO) inhibitor. [] It has shown atheroprotective effects in preclinical studies, suggesting its potential as a therapeutic agent for coronary artery disease. []
Aminobenzoic Acid Hydrazide
Compound Description: Aminobenzoic acid hydrazide is a compound that inhibits myeloperoxidase (MPO) activity. [] It exhibits atheroprotective effects, making it a potential therapeutic target for coronary artery disease. []
Relevance: Although structurally different from PF-1355, aminobenzoic acid hydrazide shares its ability to inhibit MPO. [] This suggests that targeting MPO, regardless of the specific inhibitor used, can have beneficial effects on inflammatory conditions such as coronary artery disease.
INV-315
Compound Description: INV-315 is a ferulic acid derivative that acts as a myeloperoxidase (MPO) inhibitor. [] Preclinical studies indicate that INV-315 exhibits atheroprotective effects, highlighting its potential as a therapeutic agent for coronary artery disease. []
Relevance: While structurally distinct from PF-1355, INV-315 shares a similar target and therapeutic focus. [] Both compounds inhibit MPO, aiming to reduce inflammation and potentially treat coronary artery disease.
AZM198
Compound Description: AZM198 is a 2-thioxanthines derivative that functions as a myeloperoxidase (MPO) inhibitor. [] It demonstrates atheroprotective properties, suggesting potential as a therapeutic target for coronary artery disease. []
Relevance: Despite structural differences, AZM198 and PF-1355 both target and inhibit MPO. [] This shared mechanism suggests their potential in treating conditions like coronary artery disease by modulating MPO activity.
N-Acetyl Lysyltyrosylcysteine (KYC)
Compound Description: N-Acetyl lysyltyrosylcysteine (KYC) is a tripeptide that inhibits myeloperoxidase (MPO). [] It exhibits atheroprotective effects and is a potential therapeutic target for coronary artery disease. []
Relevance: Although structurally different from PF-1355, KYC shares its ability to inhibit MPO. [] This suggests that inhibiting MPO, regardless of the specific inhibitor, could have therapeutic benefits in treating coronary artery disease and other inflammatory conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pellitorine is a fatty amide. It has a role as a metabolite. Pellitorine is a natural product found in Artemisia indica, Achillea asiatica, and other organisms with data available.
Pelitrexol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific. Pelitrexol is a water soluble antifolate with anti-proliferative activity. Pelitrexol inhibits activity of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme of the de novo purine synthesis pathway essential for cell proliferation. Enzyme inhibition reduces the purine nucleotides pool required for DNA replication and RNA transcription. As a result, this agent causes cell cycle arrest in S-phase, and ultimately inhibits tumor cell proliferation
Novel selective PPARalpha modulator (SPPARMalpha), improving dyslipidemia, enhancing reverse cholesterol transport and decreasing inflammation and atherosclerosis Pemafibrate sodium is discontinued
Pemedolac, also known as Dexpemedolac and AY-30,715, is a potent analgesic agent. Pemedolac exhibited potent analgesic effects against chemically induced pain in rats and mice and against inflammatory pain in rats. Pemedolac differed from standard nonsteroidal anti-inflammatory drugs (NSAIDs) in that the doses which produced analgesia were much lower than those required for either anti-inflammatory or gastric irritant effects.
Pemigatinib is a small molecule kinase inhibitor with antitumour activity. It works by inhibiting fibroblast growth factor receptors (FGFRs), which are receptor tyrosine kinases that activate signalling pathways in tumour cells. FGFRs gained attention as potential therapeutic targets in selected cancers, as FGFR gene alterations were observed in a wide variety of cancers including those of the urinary bladder, breast, ovary, prostate, endometrium, lung, and stomach. Deregulated FGFR signalling pathway can lead the development of oncogenes and tumour-promoting physiological processes, such as cancer cell proliferation, enhanced angiogenesis, and evasion of cell death. In April 2020, pemigatinib was approved by the FDA for the treatment of unresectable locally advanced or metastatic cholangiocarcinoma in previously treated adult patients with a fibroblast growth factor receptor 2 (FGFR2) gene fusion or other rearrangements as detected by an FDA-approved test. Cholangiocarcinoma is the most common primary malignancy affecting the biliary tract and the second most common primary hepatic malignancy. This malignancy accounts for 15% to 20% of primary hepatobiliary malignancies, which account for 13% of overall cancer-related global mortality. With increasing research on the pathogenesis of cholangiocarcinoma and potential therapeutic targets for anticancer drug treatment, recent studies show that up to 45% of patients with intrahepatic cholangiocarcinoma exhibited gene rearrangements resulting in oncogenic fibroblast growth factor 2 (FGFR2) fusion proteins. The FDA-approved indication for pemigatinib was granted under accelerated approval based on the overall response rate and duration of response in pre-marketing clinical trials. Pemigatinib is marketed under the brand name Pemazyre, and it is available as oral tablets. Pemigatinib is a Kinase Inhibitor. The mechanism of action of pemigatinib is as a Kinase Inhibitor, and P-Glycoprotein Inhibitor, and Organic Cation Transporter 2 Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor. Pemigatinib is a fibroblast growth factor (FGF) receptor kinase inhibitor that is used to treat unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma, as well as myeloid or lymphoid neoplasms with FGFR rearrangements. Pemigatinib is associated with transient and usually mild-to-moderate elevations in serum aminotransferase levels during therapy, but has not been convincingly linked to cases of clinically apparent liver injury with jaundice. Pemigatinib is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3 (FGFR1/2/3), with potential antineoplastic activity. Pemigatinib binds to and inhibits FGFR1/2/3, which may result in the inhibition of FGFR1/2/3-related signal transduction pathways. This inhibits proliferation in FGFR1/2/3-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, migration, and survival.